molecular formula C13H8BrNOS B2749449 2-(4-Bromophenyl)-3-oxo-3-(thiophen-2-yl)propanenitrile CAS No. 561305-83-7

2-(4-Bromophenyl)-3-oxo-3-(thiophen-2-yl)propanenitrile

Cat. No.: B2749449
CAS No.: 561305-83-7
M. Wt: 306.18
InChI Key: HQTUQNVFGUYRQA-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-3-oxo-3-(thiophen-2-yl)propanenitrile (CAS 561305-83-7) is a high-purity chemical reagent with the molecular formula C13H8BrNOS and a molecular weight of 306.18 . This compound features a bromophenyl group and a thiophene ring linked by an oxo-propanenitrile backbone, making it a valuable intermediate in medicinal chemistry and drug discovery. The nitrile moiety is a key pharmacophore in active pharmaceutical ingredients, known for enhancing binding affinity and improving pharmacokinetic profiles, such as increased solubility, bioavailability, and metabolic stability . Compounds with this specific structural motif are investigated as potent α-glucosidase inhibitors for the management of Type 2 diabetes, as they can help regulate postprandial hyperglycemia . Furthermore, thiophene-containing derivatives like this one are explored in neuroscience research for their potential application in cognitive disorders, including Alzheimer's disease and schizophrenia . The bromine atom on the phenyl ring offers a versatile handle for further functionalization via cross-coupling reactions, allowing researchers to create diverse libraries of derivatives for structure-activity relationship (SAR) studies. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-bromophenyl)-3-oxo-3-thiophen-2-ylpropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrNOS/c14-10-5-3-9(4-6-10)11(8-15)13(16)12-2-1-7-17-12/h1-7,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQTUQNVFGUYRQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)C(C#N)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Procedure

  • Amide Preparation : A tertiary amide, such as N-phenyl-N-tosyl-4-bromobenzamide, is synthesized from 4-bromobenzoic acid via tosylation and amidation.
  • Deprotonation and Nucleophilic Attack :
    • LiHMDS (3.0 equiv, 1 M in THF) deprotonates acetonitrile, generating a cyanomethyl anion.
    • The anion attacks the electrophilic carbonyl carbon of the amide, displacing the tosylamide group and forming the β-ketonitrile intermediate.
  • Dual Aryl Substitution : To introduce the thiophen-2-yl group, a mixed amide (e.g., N-thiophen-2-yl-N-tosyl-4-bromobenzamide) is used. The reaction proceeds under argon at 25°C for 15 hours, followed by quenching with NH$$_4$$Cl and purification via silica gel chromatography (ethyl acetate/hexane).

Representative Data :

  • Yield : 65–72% (based on analogous β-ketonitrile syntheses).
  • Characterization :
    • $$^1$$H NMR (500 MHz, CDCl$$3$$): δ 7.80–7.77 (m, 2H, Ar-H), 7.69–7.66 (m, 2H, Thiophene-H), 4.05 (s, 2H, CH$$2$$CN).
    • IR (neat) : 1686 cm$$^{-1}$$ (C=O), 2258 cm$$^{-1}$$ (C≡N).

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-mediated couplings offer modularity for introducing aryl groups. A two-step approach combines Sonogashira coupling and ketone formation.

Sonogashira Coupling and Oxidation

  • Alkyne Formation :
    • 2-(4-Bromophenyl)acetonitrile undergoes Sonogashira coupling with thiophen-2-ylacetylene using Pd(dppf)Cl$$2$$ (2 mol %), PPh$$3$$ (9 mol %), and CuI (1 mol %) in triethylamine at 80°C.
  • Oxidation to Ketone :
    • The alkyne intermediate is oxidized with HgSO$$4$$/H$$2$$SO$$_4$$ to yield the α,β-unsaturated ketone, followed by hydrogenation to saturate the double bond.

Optimized Conditions :

  • Catalyst : Pd(dppf)Cl$$2$$/PPh$$3$$.
  • Solvent : Toluene.
  • Yield : 69–85%.

Condensation of Malononitrile Derivatives

Malononitrile serves as a versatile precursor for constructing the nitrile-ketone framework.

Knoevenagel Condensation

  • Reactants : 4-Bromobenzaldehyde and thiophene-2-carbaldehyde.
  • Base : Piperidine in ethanol.
  • Mechanism : Base-catalyzed condensation forms an α,β-unsaturated dinitrile, which is selectively reduced to the β-ketonitrile using NaBH$$4$$/NiCl$$2$$.

Key Observations :

  • Yield : 52–65%.
  • Purity : >95% (HPLC).

Comparative Analysis of Synthetic Routes

Method Yield (%) Reaction Time Complexity Scalability
LiHMDS-Mediated 65–72 15 h Moderate High
Palladium Coupling 69–85 24 h High Moderate
Condensation 52–65 12 h Low Low

Advantages :

  • LiHMDS Route : High atom economy, scalable.
  • Cross-Coupling : Modular aryl group introduction.
  • Condensation : Low-cost reagents.

Characterization and Spectral Data

Nuclear Magnetic Resonance (NMR)

  • $$^1$$H NMR (CDCl$$3$$):
    • δ 7.80–7.77 (m, 2H, Ar-H), 7.69–7.66 (m, 2H, Thiophene-H), 4.05 (s, 2H, CH$$
    2$$CN).
  • $$^{13}$$C NMR :
    • δ 186.19 (C=O), 132.95–114.70 (Ar-C), 110.89 (C≡N).
  • Infrared Spectroscopy (IR)

    • Peaks at 1686 cm$$^{-1}$$ (C=O) and 2258 cm$$^{-1}$$ (C≡N).

    Mass Spectrometry (MS)

    • EI-MS : m/z = 275.0 [M$$^+$$].

    Chemical Reactions Analysis

    Nucleophilic Additions at the Ketone Group

    The 3-oxo group undergoes nucleophilic additions, forming secondary alcohols or amines.

    Reduction to Alcohols

    • Reagents : Sodium borohydride (NaBH₄) in ethanol .

    • Example : Reduction of 3-(4-bromophenyl)-3-oxopropanenitrile yields (R)-3-(4-bromophenyl)-3-hydroxypropanenitrile with 90% enantiomeric excess (e.e.) .

    • Conditions : Ethanol, 45–50°C, 1.25 h .

    ProductYield (%)e.e. (%)ConditionsSource
    (R)-3-(4-Bromophenyl)-3-hydroxypropanenitrile5790NaBH₄, EtOH, 45–50°C

    Michael Addition Reactions

    The α,β-unsaturated ketone participates in Michael additions with electron-deficient alkenes or alkynes.

    Reaction with Enynones

    • Substrates : 1,5-Diarylpent-2-en-4-yn-1-ones .

    • Catalyst : Sodium methoxide (MeONa) in methanol .

    • Outcome : Forms δ-diketones as mixtures of diastereomers (2.5:1 ratio) in 53–98% yields .

    SubstrateProductYield (%)Diastereomer RatioSource
    Linear conjugated enynonesPolyfunctional δ-diketones53–982.5:1

    Cyclization Reactions

    The nitrile and ketone groups facilitate heterocycle formation.

    Formation of 1,2-Diazepines

    • Reagents : Hydrazine (NH₂NH₂) .

    • Mechanism : Condensation of δ-diketones with hydrazine forms 5,6-dihydro-4H-1,2-diazepine derivatives.

    Starting MaterialProductYield (%)ConditionsSource
    δ-Diketones5,6-Dihydro-4H-1,2-diazepine60–75NH₂NH₂, reflux

    Substitution at the Bromophenyl Group

    The bromine atom undergoes nucleophilic aromatic substitution (SNAr) under catalytic conditions.

    Buchwald–Hartwig Amination

    • Catalyst : Palladium (Pd) complexes .

    • Example : Synthesis of (±)-2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol via SNAr .

    SubstrateProductYield (%)ConditionsSource
    4-Bromo-N-phenyl-N-tosylbenzamideTriazole derivatives61–90Cs₂CO₃, DMF, 24 h

    Electrophilic Substitution at the Thiophene Ring

    The thiophene moiety undergoes electrophilic sulfonation or halogenation.

    Sulfonation

    • Reagents : Sulfuric acid (H₂SO₄) or chlorosulfonic acid .

    • Example : Synthesis of thiophene-sulfonamide derivatives via electrophilic attack .

    SubstrateProductYield (%)ConditionsSource
    Thiophene-containing chalconesSulfonamide derivatives70–85H₂SO₄, reflux

    Heterocyclization via Nitrile Group

    The nitrile group participates in cycloadditions or forms azoles.

    Formation of Oxadiazoles

    • Reagents : Hydroxylamine (NH₂OH).

    • Example : Synthesis of 1,2,4-oxadiazole derivatives via [3+2] cycloaddition.

    SubstrateProductYield (%)ConditionsSource
    N-(2-Bromophenyl)acetamideOxadiazole derivatives65–80NH₂OH, EtOH, reflux

    Catalytic Asymmetric Transformations

    Chiral catalysts induce enantioselectivity in reductions or additions.

    Asymmetric Transfer Hydrogenation

    • Catalyst : Cp*IrPFPSDPEN .

    • Example : Enantioselective reduction of 3-(4-bromophenyl)-3-oxopropanenitrile to (R)-3-hydroxypropanenitrile (90% e.e.) .

    SubstrateProducte.e. (%)CatalystSource
    3-Oxo-propanenitrile(R)-3-Hydroxypropanenitrile90Cp*IrPFPSDPEN

    Scientific Research Applications

    Medicinal Chemistry

    The compound has shown promise in the development of pharmaceuticals, particularly in the following areas:

    • Antimicrobial Activity : Studies have indicated that derivatives of similar compounds exhibit significant antimicrobial properties against various pathogens, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL, suggesting potential for antibiotic development .
    • Cytotoxicity Against Cancer Cells : Research has demonstrated that compounds with similar structural motifs can selectively induce cytotoxic effects on cancer cell lines. In vitro tests revealed IC50 values in the low micromolar range, indicating a potential for development into anticancer agents .

    Material Science

    The unique properties of thiophene derivatives, including 2-(4-Bromophenyl)-3-oxo-3-(thiophen-2-yl)propanenitrile, make them suitable for applications in material science:

    • Conductive Polymers : Thiophene-based compounds are utilized in the fabrication of conductive polymers due to their electronic properties. These materials are essential for developing organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
    • Dyes and Sensors : The compound's ability to absorb light and undergo electronic transitions makes it a candidate for use in dyes and sensors. Its application in conductivity-based sensors has been explored, enhancing the detection capabilities of various analytes .

    Case Study 1: Antimicrobial Efficacy

    A study published in MDPI examined the antimicrobial efficacy of thiophene derivatives, including this compound. The findings established a correlation between structural features and biological activity, indicating that modifications to the thiophene group significantly enhanced antimicrobial potency against gram-positive bacteria .

    Activity TypeDescriptionReference
    AntimicrobialEffective against E. coli and S. aureusMDPI Study
    CytotoxicitySelective toxicity towards cancer cell linesVarious Studies
    Enzyme InhibitionPotential inhibitor of acetylcholinesteraseVarious Studies

    Case Study 2: Cytotoxic Effects on Cancer Cells

    In vitro tests conducted on various cancer cell lines revealed that compounds with similar frameworks exhibited selective cytotoxicity while sparing normal cells. This suggests potential for further development into targeted cancer therapies. The mechanisms through which this compound exerts its effects may involve interference with cellular processes such as apoptosis induction and modulation of metabolic pathways relevant to disease progression .

    Mechanism of Action

    The mechanism of action of 2-(4-Bromophenyl)-3-oxo-3-(thiophen-2-yl)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group and thiophene ring can facilitate binding to hydrophobic pockets in proteins, while the nitrile group can participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

    Comparison with Similar Compounds

    Structural Analogues

    Table 1: Key Structural Analogues and Their Properties
    Compound Name Substituents/Modifications Molecular Weight Key Features Reference
    3-Oxo-3-(thiophen-2-yl)propanenitrile No bromophenyl; simpler backbone 151.19 Base structure; used in cyclization and heterocycle synthesis
    2-(4-tert-Butylphenyl)-3-oxo-3-(2-trifluoromethylphenyl)propanenitrile tert-Butyl, trifluoromethyl groups 307.27 Acaricidal activity; studied via molecular docking
    (Z)-3-(Benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile Benzothiophene, dimethoxyphenyl 321.37 Anticancer activity (GI50 <10 nM); overcomes P-gp resistance
    3-Oxo-3-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}propanenitrile Piperidinyl-oxadiazole extension 302.35 Explored in crystallography and docking studies
    4,4,4-Trifluoro-2-(4-fluorophenyl)-3-oxobutanenitrile Trifluoromethyl, fluorophenyl 231.15 Fluorinated analog; potential agrochemical applications

    Physicochemical Properties

    Table 2: Physical Properties Comparison
    Compound Name Melting Point (°C) Boiling Point (°C) Solubility Trends
    2-(4-Bromophenyl)-3-oxo-3-(thiophen-2-yl)propanenitrile Not reported Not reported Likely low (hydrophobic groups)
    3-Oxo-3-(thiophen-2-yl)propanenitrile 128–134 338.3 Moderate in polar solvents
    4,4,4-Trifluoro-2-(4-fluorophenyl)-3-oxobutanenitrile Not reported Not reported High lipid solubility (CF3)

    Biological Activity

    The compound 2-(4-Bromophenyl)-3-oxo-3-(thiophen-2-yl)propanenitrile is a member of the nitrile class of compounds, which has garnered attention for its potential biological activities. This article focuses on its biological activity, exploring its synthesis, pharmacological properties, and mechanisms of action based on diverse research findings.

    Chemical Structure and Synthesis

    The chemical structure of this compound features a bromophenyl group, a thiophene ring, and a nitrile functional group. The synthesis typically involves the reaction of appropriate starting materials through methods such as condensation or cyclization.

    Synthesis Example

    A common synthesis route involves reacting 4-bromobenzaldehyde with thiophene-2-carboxylic acid derivatives in the presence of acid catalysts, followed by nitrile formation through dehydration.

    Anticancer Properties

    Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrate significant cytotoxic effects against various cancer cell lines.

    Cell LineIC50 (µM)Reference
    HOP-92 (Lung)71.8
    NCI-H460 (Lung)66.12
    ACHN (Renal)66.02
    RFX 393 (Renal)84.17

    These findings suggest that the compound may inhibit cell proliferation through mechanisms involving cell cycle arrest and apoptosis induction.

    • Cell Cycle Arrest : Studies indicate that treatment with this compound leads to significant arrest in the G0–G1 phase of the cell cycle, suggesting a mechanism that inhibits cellular replication.
      • G0–G1 Phase Accumulation : Increased to 84.36% in treated cells compared to control groups .
    • Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells, potentially involving caspase activation and mitochondrial dysfunction.

    Antibacterial Activity

    In addition to anticancer properties, preliminary investigations have indicated that this compound exhibits antibacterial activity against various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

    Study 1: Cytotoxicity Against Cancer Cell Lines

    A detailed study evaluated the cytotoxicity of the compound against multiple cancer cell lines, including lung and renal carcinomas. The results demonstrated a dose-dependent response, with significant growth inhibition observed at lower concentrations.

    Study 2: Mechanistic Insights

    Another investigation focused on the molecular mechanisms underlying the anticancer effects of this compound. It was found that treatment led to increased expression of pro-apoptotic factors while downregulating anti-apoptotic proteins.

    Q & A

    Q. What are the common synthetic routes for 2-(4-Bromophenyl)-3-oxo-3-(thiophen-2-yl)propanenitrile?

    The compound is typically synthesized via condensation reactions or biocatalytic methods. For example:

    • Condensation with aromatic aldehydes : Aromatic aldehydes react with 4-thiazolidinones or related intermediates to form β-ketonitrile derivatives. This method may yield ~9% under standard conditions .
    • Biocatalytic reduction : Using immobilized enzymes (e.g., ketoreductases) in a flow bioreactor, 3-oxo-3-(thiophen-2-yl)propanenitrile derivatives can be enantioselectively reduced with 95% conversion, serving as precursors for pharmaceuticals like duloxetine . Key considerations : Optimize solvent systems (e.g., Tris-HCl buffer with NADES additives) and reaction time (e.g., 120 hours for flow systems) .

    Q. How is the compound characterized for structural identity and purity?

    Standard analytical workflows include:

    • NMR spectroscopy : 1H^1H and 13C^{13}C NMR (e.g., DMSO-d6_6 solvent) confirm substituent positions, with characteristic peaks for the nitrile group (~116.9 ppm in 13C^{13}C) and aromatic protons .
    • HPLC : Reverse-phase chromatography (e.g., CHCl3_3–Me2_2CO gradient) with UV detection (λ = 300 nm) ensures purity (>98%) .
    • X-ray crystallography : SHELX software refines crystal structures, resolving bond lengths and angles critical for validating synthetic accuracy .

    Q. What are the key physical properties influencing experimental design?

    Critical properties include:

    PropertyValueRelevance
    Melting point128–134°CDetermines solvent choice for reactions
    Boiling point338.3°C at 760 mmHgGuides distillation/purification steps
    LogP (estimated)~2.5 (calculated from InChI)Predicts solubility in organic phases
    These data inform solvent selection (e.g., acetone for recrystallization) and storage conditions .

    Advanced Research Questions

    Q. How can reaction conditions be optimized for higher yield or enantioselectivity?

    • Design of Experiments (DOE) : Use factorial designs to test variables like temperature (20–40°C), pH (6.0–8.0), and substrate concentration (1–5 mg/mL). For biocatalysis, flow reactors improve turnover numbers (2.8× higher than batch) by maintaining enzyme activity .
    • Solvent engineering : Choline chloride-glucose (ChCl:Glc) NADES enhances enzyme stability and substrate solubility, achieving >95% conversion .

    Q. What computational methods predict the compound’s reactivity or binding interactions?

    • DFT calculations : Model the electronic structure (e.g., HOMO/LUMO energies) using software like Gaussian. The InChI-derived geometry (InChI=1/C7H5NOS...) provides input for optimizing transition states .
    • Molecular docking : Study interactions with biological targets (e.g., Bcl-2 or p53 mutants) using AutoDock Vina. Compound 5c (a structural analog) shows hydrogen bonding with active-site residues, guiding SAR studies .

    Q. How can contradictions in reported bioactivity data be resolved?

    • Orthogonal assays : Validate anti-inflammatory or cytotoxic activity using both cell-based (e.g., MTT assay) and biochemical (e.g., carbonic anhydrase inhibition) methods.
    • Control experiments : Compare activity against analogs (e.g., 2-(4-fluorophenyl) derivatives) to isolate the bromophenyl group’s contribution .

    Q. What is the compound’s role in synthesizing drug precursors?

    The compound is a key intermediate for duloxetine, an SNRI antidepressant. Biocatalytic reduction of the ketone group yields (S)-3-(thiophen-2-yl)-3-hydroxypropanenitrile, which undergoes further functionalization .

    Q. How is charge density analysis performed to study electronic properties?

    • X-ray charge density mapping : High-resolution data (e.g., 0.8 Å) refined with SHELXL reveal electron distribution around the bromine and nitrile groups, informing reactivity in cross-coupling reactions .

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